4-Bromo-5-nitrofuran-2-carboxylic acid
Description
4-Bromo-5-nitrofuran-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a bromine atom at position 4, a nitro group at position 5, and a carboxylic acid moiety at position 2. Its reactivity is influenced by the electron-deficient furan core, which facilitates nucleophilic substitution and catalytic coupling reactions.
Properties
IUPAC Name |
4-bromo-5-nitrofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO5/c6-2-1-3(5(8)9)12-4(2)7(10)11/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSGKBGYFGZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitrofuran-2-carboxylic acid typically involves the nitration and bromination of furan derivatives. One common method includes the nitration of furan-2-carboxylic acid followed by bromination. The nitration is usually carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-nitrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of 4-Bromo-5-nitrofuran-2-carboxylic acid. For instance, a study synthesized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling, which exhibited notable antibacterial activity against multidrug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined, showing that certain derivatives had superior efficacy compared to conventional antibiotics .
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound 3 | 0.5 | 18 |
| Meropenem | 4 | 4 |
Mechanism of Action
The mechanism by which these compounds exert their antibacterial effects involves interactions with bacterial ribonucleases, disrupting RNA metabolism, which is critical for bacterial growth and replication . Molecular docking studies have provided insights into the binding affinities and specific interactions at the active sites of target enzymes.
Agricultural Chemistry
Pesticidal Properties
In agricultural applications, compounds similar to this compound are being investigated for their effectiveness as agrochemicals. Their ability to act as herbicides or fungicides can enhance crop protection strategies, contributing to sustainable agricultural practices .
Material Science
Development of Advanced Materials
The compound is also being explored in material science for its potential in synthesizing new polymers and coatings. These materials are characterized by enhanced durability and specific chemical properties that can be tailored for various industrial applications .
Analytical Chemistry
Reagent in Analytical Methods
In analytical chemistry, this compound serves as a reagent in methods aimed at detecting and quantifying other compounds within complex mixtures. This application is crucial in quality control processes across pharmaceutical and chemical industries .
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial activity of synthesized derivatives against clinically isolated drug-resistant pathogens. The results demonstrated that specific derivatives of this compound showed significant inhibition zones compared to standard antibiotics, indicating their potential as new therapeutic agents .
Case Study 2: Agrochemical Development
Research has focused on the synthesis of furan-based compounds for use in agrochemicals. The findings suggest that these compounds can effectively control pest populations while minimizing environmental impact, thus supporting sustainable agriculture initiatives .
Mechanism of Action
The mechanism of action of 4-Bromo-5-nitrofuran-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural analogs and their properties:
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to amide or ester derivatives. Thiophene analogs (e.g., 5-bromo-4-nitrothiophene-2-carboxylic acid) exhibit lower polarity due to sulfur’s reduced electronegativity, increasing lipophilicity .
- Acidity : The nitro group at C5 in the furan derivative enhances the acidity of the carboxylic acid (pKa ~2.5–3.0), whereas pyrimidine analogs (e.g., 5-bromo-4-pyrimidinecarboxylic acid) show slightly higher pKa values due to resonance stabilization .
Research Findings and Data
Stability and Handling
- Thermal Stability : Nitro groups in furan derivatives can pose explosion risks under high heat, whereas thiophene analogs are more thermally stable .
- Storage : Carboxylic acid derivatives require anhydrous conditions to prevent hydrolysis, while amides (e.g., 5-bromo-N-(4-isopropylphenyl)furan-2-carboxamide) are less moisture-sensitive .
Biological Activity
4-Bromo-5-nitrofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound based on diverse scientific literature.
- Chemical Name: this compound
- Molecular Formula: CHBrNO
- Molecular Weight: 235.979 g/mol
- CAS Number: 4805-95-2
Synthesis
The synthesis of this compound typically involves the bromination of 5-nitrofuran-2-carboxylic acid using bromine in a controlled environment to achieve a yield ranging from 40% to 65% depending on the method employed . The specific conditions for optimal yield can vary, involving factors such as temperature and the ratio of reactants.
Antimicrobial Activity
Research indicates that derivatives of nitrofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain nitrofuranyl amides demonstrate potent activity against Mycobacterium tuberculosis (M. tuberculosis) with structure-activity relationships (SAR) highlighting that para-substituted benzyl piperazines show enhanced activity compared to other substitutions .
Table 1: Antimicrobial Activity of Nitrofuranyl Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4c | 0.0125 | Antitubercular |
| 5a | 0.025 | Antitubercular |
| NACME | 3 - 30 | HIV RNase H Inhibitor |
Antiviral Activity
This compound has been identified as an inhibitor of RNase H activity associated with HIV-1 reverse transcriptase. In vitro studies have shown that certain derivatives can effectively block HIV replication, indicating their potential as antiviral agents . The inhibition is attributed to interactions with key residues in the RNase H catalytic center, suggesting a mechanism for drug development targeting HIV .
Case Study: RNase H Inhibition
A study screened over 20,000 compounds for RNase H inhibitors and identified derivatives containing the nitrofuran moiety that inhibited HIV replication with IC(50) values ranging from 3 to 30 μM. This highlights the potential for developing new antiretroviral therapies based on this scaffold .
Structure-Activity Relationship (SAR)
The biological activity of nitrofuran compounds is heavily influenced by their structural features. Modifications at various positions on the furan ring and the introduction of different substituents can significantly alter their pharmacological profiles. For example, compounds with bromine substitutions have shown enhanced interactions with target enzymes, leading to improved efficacy against bacterial and viral pathogens.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased enzyme binding affinity |
| Para-substitution | Enhanced antitubercular activity |
| Alkyl Chain Length | Affects solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
